molecular formula C13H12N2O3 B14130954 2-(3-Methyl-4-nitrophenoxy)aniline

2-(3-Methyl-4-nitrophenoxy)aniline

Cat. No.: B14130954
M. Wt: 244.25 g/mol
InChI Key: JYPIQBMFKFJKNN-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenoxy)aniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, where the aniline moiety is substituted with a 3-methyl-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)aniline typically involves the reaction of 3-methyl-4-nitrophenol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the nitro group on the phenol acts as a leaving group, allowing the aniline to attach to the aromatic ring. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-4-nitrophenoxy)aniline is unique due to the presence of both a methyl and a nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenoxy)aniline

InChI

InChI=1S/C13H12N2O3/c1-9-8-10(6-7-12(9)15(16)17)18-13-5-3-2-4-11(13)14/h2-8H,14H2,1H3

InChI Key

JYPIQBMFKFJKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)[N+](=O)[O-]

Origin of Product

United States

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